3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 216.08 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen ring junction heterocyclic compound .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives are known to be versatile and can undergo various chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . Its molecular weight is 216.08 .Scientific Research Applications
Synthesis and Biological Activity
3-Bromo-6-Methyl-4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Petrie et al. (1985) synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, demonstrating significant in vitro activity against measles and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985). Similarly, Cottam et al. (1984) synthesized 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, showing notable activity against viruses, tumor cells, and Leishmania tropica (Cottam et al., 1984).
Chemical Synthesis Improvements
Catalano et al. (2015) explored an intermediate 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improved method over previous techniques, especially for incorporating multiple unique aryl substituents (Catalano et al., 2015).
Anticancer and Anti-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities. This study indicated potential in anticancer applications (Rahmouni et al., 2016).
Antiviral and Antitumor Activities
Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, with various compounds showing significant activity against viruses and tumor cells in vitro (Ugarkar et al., 1984).
Regioselective Synthesis
Safaei et al. (2012) developed a novel and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives, demonstrating the utility of regioselective multi-component synthesis in this context (Safaei et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase, which in turn halts cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption in the cell cycle can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in the induction of apoptosis within cells . This results in a decrease in cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIAZKQKXQTAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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